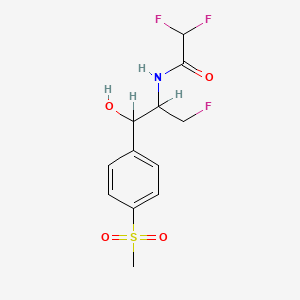
Sch 25393
Übersicht
Beschreibung
Sch 25393 is a synthetic compound known for its broad-spectrum antibacterial properties. It is commonly used in veterinary medicine to treat bacterial infections in animals. The compound is structurally related to chloramphenicol and thiamphenicol but has been modified to enhance its efficacy and reduce potential side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sch 25393 typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the molecular structure.
Hydroxylation: Addition of hydroxyl groups to specific positions on the molecule.
Sulfonylation: Incorporation of a methylsulfonyl group to enhance the compound’s stability and solubility.
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch Processing: Sequential addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Sch 25393 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Sch 25393 has several scientific research applications:
Chemistry: Used as a model compound to study fluorination and sulfonylation reactions.
Biology: Investigated for its antibacterial properties and mechanisms of action against various pathogens.
Medicine: Applied in veterinary medicine to treat bacterial infections in livestock and pets.
Industry: Utilized in the development of new antibacterial agents and formulations.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus halting the growth and replication of bacterial cells. This mechanism is similar to that of chloramphenicol but with enhanced efficacy due to the presence of fluorine and methylsulfonyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloramphenicol: An older antibiotic with a similar mechanism of action but higher potential for side effects.
Thiamphenicol: A derivative of chloramphenicol with improved safety profile.
Florfenicol: Another fluorinated derivative with broad-spectrum antibacterial activity.
Uniqueness
Sch 25393 is unique due to its specific structural modifications, which enhance its antibacterial efficacy and reduce the risk of resistance development. The presence of fluorine atoms and a methylsulfonyl group distinguishes it from other similar compounds, providing better pharmacokinetic properties and a broader spectrum of activity .
Eigenschaften
CAS-Nummer |
73212-54-1 |
|---|---|
Molekularformel |
C12H14F3NO4S |
Molekulargewicht |
325.31 g/mol |
IUPAC-Name |
2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14F3NO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-13)16-12(18)11(14)15/h2-5,9-11,17H,6H2,1H3,(H,16,18) |
InChI-Schlüssel |
KPIOOHZQMFRXOY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(F)F)O |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(F)F)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sch 25393; Sch25393; Sch-25393. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















